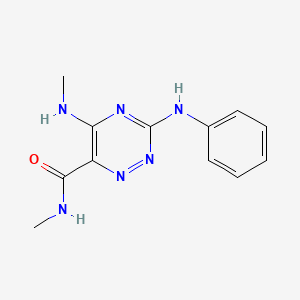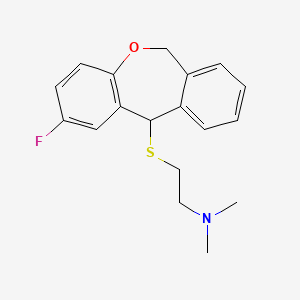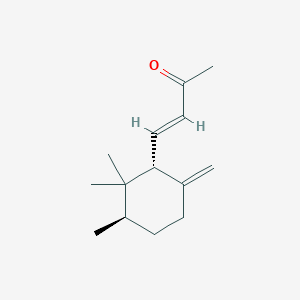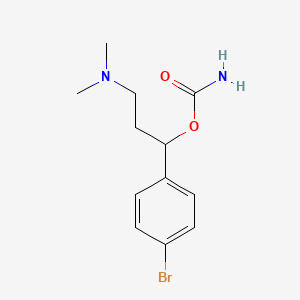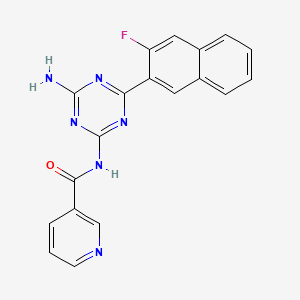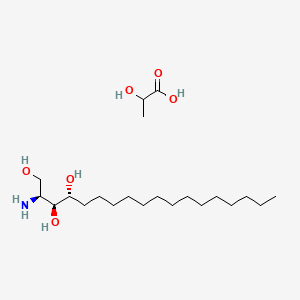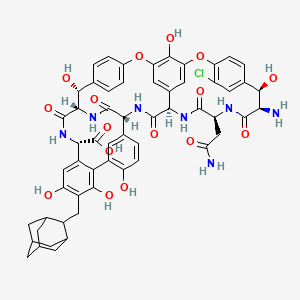
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, is a derivative of the glycopeptide antibiotic eremomycin. Glycopeptide antibiotics, such as eremomycin and vancomycin, are known for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae . The modification of eremomycin with a 29-(2-admantyl)methyl group enhances its hydrophobicity, potentially improving its antibacterial activity and pharmacokinetic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves several steps. Initially, eremomycin is subjected to deglycosidation using hydrogen fluoride (HF) to obtain the aglycone . The aglycone is then modified by introducing the 29-(2-admantyl)methyl group through a series of reactions involving hydrophobic arylalkyl groups and alkylenediamine spacers . The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
化学反应分析
Types of Reactions
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for deglycosidation, organic solvents for dissolution, and specific catalysts for facilitating reactions . Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of eremomycin with enhanced antibacterial activity and improved pharmacokinetic properties . These derivatives are tested for their effectiveness against different bacterial strains to identify the most potent compounds .
科学研究应用
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, has several scientific research applications:
作用机制
The mechanism of action of eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, involves binding to cell wall intermediates terminating in D-Ala-D-Ala . This interaction inhibits the transglycosidation and transpeptidation processes, leading to the interruption of peptidoglycan synthesis in bacterial cell walls . The hydrophobic 29-(2-admantyl)methyl group enhances the compound’s ability to penetrate bacterial cell membranes, increasing its antibacterial activity .
相似化合物的比较
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used for treating infections caused by MRSA and penicillin-resistant Streptococcus pneumoniae.
Ristocetin: A glycopeptide antibiotic with a different substitution pattern but similar antibacterial properties.
Uniqueness
Eremomycin aglycone hexapeptide, 29-(2-admantyl)methyl-, stands out due to its enhanced hydrophobicity and improved pharmacokinetic properties .
属性
CAS 编号 |
562105-25-3 |
|---|---|
分子式 |
C57H56ClN7O16 |
分子量 |
1130.5 g/mol |
IUPAC 名称 |
(1S,2R,18R,19R,22S,25R,28R,40S)-36-(2-adamantylmethyl)-19-amino-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34,36,38,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C57H56ClN7O16/c58-34-15-25-4-8-38(34)81-40-17-28-16-39(51(40)72)80-29-5-1-23(2-6-29)49(70)47-56(77)64-46(57(78)79)33-19-37(67)32(18-30-26-10-21-9-22(12-26)13-27(30)11-21)50(71)42(33)31-14-24(3-7-36(31)66)44(54(75)65-47)63-55(76)45(28)62-52(73)35(20-41(59)68)61-53(74)43(60)48(25)69/h1-8,14-17,19,21-22,26-27,30,35,43-49,66-67,69-72H,9-13,18,20,60H2,(H2,59,68)(H,61,74)(H,62,73)(H,63,76)(H,64,77)(H,65,75)(H,78,79)/t21?,22?,26?,27?,30?,35-,43+,44+,45+,46-,47-,48+,49+/m0/s1 |
InChI 键 |
VADYNDIXZGALFR-ORAWRPTHSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5[C@H](NC(=O)[C@@H]6[C@@H](C7=CC=C(C=C7)OC8=C(C9=CC(=C8)[C@H](C(=O)N[C@H](C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
规范 SMILES |
C1C2CC3CC1CC(C2)C3CC4=C(C=C5C(NC(=O)C6C(C7=CC=C(C=C7)OC8=C(C9=CC(=C8)C(C(=O)NC(C1=CC(=C(C=C1)O)C5=C4O)C(=O)N6)NC(=O)C(NC(=O)C(C(C1=CC(=C(O9)C=C1)Cl)O)N)CC(=O)N)O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




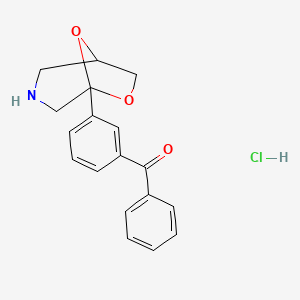
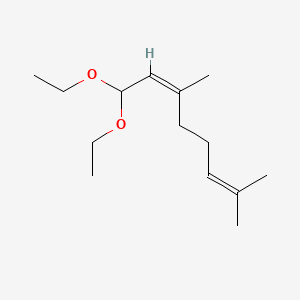
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)
